3-((3R,4R)-3-(Dipyrrolo[2,3-b:2',3'-d]pyridin-1(6H)-yl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AS2553627 is a novel JAK inhibitor. AS2553627 prevents chronic rejection in rat cardiac allografts. AS2553627 potently inhibited JAK kinases but showed no inhibition of other kinases, including TCR-associated molecules. In a rat cardiac transplant model, oral administration of AS2553627 alone or co-administration with a sub-therapeutic dose of tacrolimus effectively prolonged cardiac allograft survival, suggesting the efficacy in treating acute rejection. AS2553627 may be a therapeutic candidate for the prevention of not only acute but also chronic rejection in cardiac transplantation.
Scientific Research Applications
Glycogen Synthase Kinase-3β Inhibitors
A notable application of similar compounds is in the inhibition of Glycogen synthase kinase-3β (GSK-3β), which is significant in treating neurodegenerative diseases like Alzheimer’s. Andreev et al. (2019) discuss the optimization of GSK-3β inhibitors, highlighting the role of the nitrile group in the compound's activity and its metabolic stability (Andreev et al., 2019).
JAK1-Selective Inhibitors
Chough et al. (2018) developed 3(R)-aminopyrrolidine derivatives as JAK1-selective inhibitors, modifying tofacitinib's core structure. This research is significant in treating conditions like rheumatoid arthritis (Chough et al., 2018).
Synthesis of Novel Heterocyclic Compounds
Gaber et al. (2008) synthesized derivatives of 3-(pyrrol-1-yl)thieno[2,3-b]pyridine with varying substituents, indicating potential applications in creating novel heterocyclic compounds for biological activity enhancement (Gaber et al., 2008).
Chemoselective Synthesis
Jahanshahi et al. (2018) demonstrated the chemoselective synthesis of novel (1-methyl-1H-pyrrol-2-yl)-[2,3-d]pyrimidine derivatives, indicating potential in pharmaceutical applications, particularly in antibacterial activities (Jahanshahi et al., 2018).
Antimycobacterial Evaluation
Kumar et al. (2009) synthesized spiro-pyrido-pyrrolizines and pyrrolidines, evaluating their efficacy against Mycobacterium tuberculosis, highlighting its potential in antimycobacterial treatments (Kumar et al., 2009).
Synthesis of Pyrazolo[3,4-b]pyridines
Arlan et al. (2020) discussed the synthesis of pyrazolo[3,4-b]pyridine derivatives, a process demonstrating potential in creating bioactive molecules with pharmacological activities (Arlan et al., 2020).
Antinociceptive Activity and Opioid Receptor Profiles
Bays et al. (1989) explored the synthesis and opioid receptor profiles of phenols derived from similar compounds, contributing to the understanding of antinociceptive activities (Bays et al., 1989).
Water Oxidation Catalysts
Zong and Thummel (2005) investigated complexes for water oxidation, suggesting the role of similar compounds in catalyzing environmentally significant reactions (Zong & Thummel, 2005).
properties
CAS RN |
1251906-10-1 |
---|---|
Product Name |
3-((3R,4R)-3-(Dipyrrolo[2,3-b:2',3'-d]pyridin-1(6H)-yl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile |
Molecular Formula |
C18H19N5O |
Molecular Weight |
321.384 |
IUPAC Name |
3-((3R,4R)-3-(dipyrrolo[2,3-b:2',3'-d]pyridin-1(6H)-yl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C18H19N5O/c1-12-4-8-22(16(24)2-6-19)11-15(12)23-9-5-13-10-21-18-14(17(13)23)3-7-20-18/h3,5,7,9-10,12,15H,2,4,8,11H2,1H3,(H,20,21)/t12-,15+/m1/s1 |
InChI Key |
UQVAOELSLJXOMB-DOMZBBRYSA-N |
SMILES |
N#CCC(N1C[C@H](N2C=CC3=CN=C(NC=C4)C4=C32)[C@H](C)CC1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AS2553627; AS-2553627; AS 2553627. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.